

Spectroscopic Analysis of N-tert-Butylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: **N-tert-Butylbenzamide**

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This technical whitepaper provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **N-tert-Butylbenzamide**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide presents quantitative data in tabular format, details the experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.

Introduction

N-tert-Butylbenzamide ($C_{11}H_{15}NO$) is a secondary amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Accurate characterization of its molecular structure is crucial for its application. Spectroscopic methods, particularly NMR and IR spectroscopy, are fundamental tools for elucidating the structural features of such compounds. This document collates and presents the key spectroscopic data for **N-tert-Butylbenzamide** to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the proton (1H) and carbon-13 (^{13}C) NMR data for **N-tert-Butylbenzamide**, typically recorded in deuterated chloroform ($CDCl_3$).

1H NMR Data

The ^1H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the benzoyl group, the amide proton, and the protons of the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|------------------------------------|---------------|-------------------|---|
| 7.74 - 7.69 | Multiplet | 2H | Aromatic (ortho- protons on benzoyl ring) |
| 7.50 - 7.37 | Multiplet | 3H | Aromatic (meta- & para-protons on benzoyl ring) |
| 5.93 - 5.97 | Broad Singlet | 1H | Amide (N-H) |
| 1.46 - 1.47 | Singlet | 9H | tert-Butyl ($-\text{C}(\text{CH}_3)_3$) |

Data sourced from
studies conducted at
400 MHz in CDCl_3 .[\[1\]](#)
[\[2\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| 166.8 - 166.9 | Carbonyl Carbon (C=O) |
| 135.8 - 135.9 | Aromatic (quaternary carbon) |
| 131.0 | Aromatic (para-carbon) |
| 128.4 | Aromatic (ortho- or meta-carbons) |
| 126.6 | Aromatic (ortho- or meta-carbons) |
| 51.5 | tert-Butyl (quaternary carbon) |
| 28.8 | tert-Butyl (methyl carbons) |

Data sourced from studies conducted at 100 MHz in CDCl_3 .[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The key vibrational frequencies for **N-tert-Butylbenzamide** are presented below.

| Wavenumber (ν) cm^{-1} | Functional Group | Vibrational Mode |
|---------------------------------------|------------------|---------------------------|
| 3332 | N-H | Stretching |
| 1643 | C=O | Stretching (Amide I band) |

Data obtained via KBr wafer technique.[\[1\]](#)

The strong absorption band at 1643 cm^{-1} is characteristic of the carbonyl stretch in a secondary amide.[\[1\]](#) The peak at 3332 cm^{-1} corresponds to the N-H stretching vibration.[\[1\]](#)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

NMR Spectroscopy Protocol

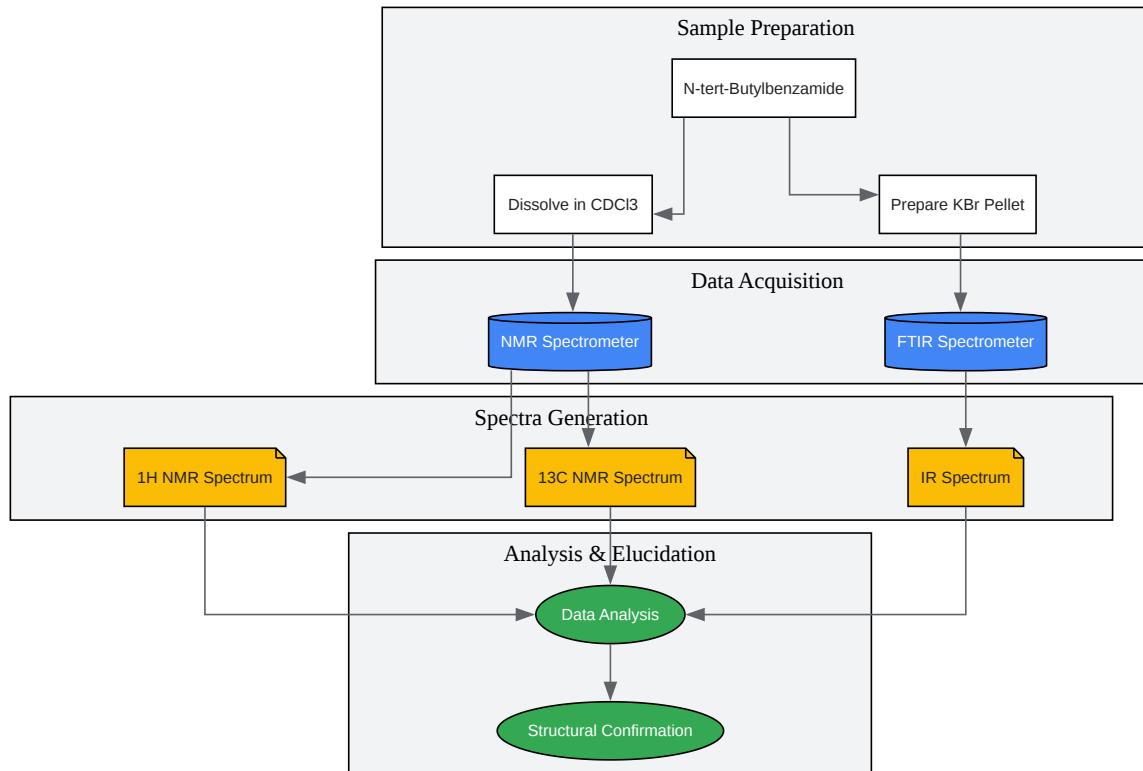
- Sample Preparation: A sample of **N-tert-Butylbenzamide** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (for ^1H) and 100 MHz (for ^{13}C) spectrometer.[\[1\]](#)
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.[\[1\]](#)

IR Spectroscopy Protocol

- Sample Preparation: A small amount of **N-tert-Butylbenzamide** is finely ground with potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.[\[1\]](#)[\[3\]](#)
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[\[1\]](#) The spectrum is recorded, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of a chemical compound like **N-tert-Butylbenzamide** using NMR and IR spectroscopy.



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Caption: General workflow for spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic data provided in this guide serve as a reliable reference for the structural identification and verification of **N-tert-Butylbenzamide**. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides unambiguous evidence for its molecular structure, confirming the presence of the benzoyl and tert-butyl amide moieties. The detailed protocols and workflow offer a standardized approach for researchers engaged in the synthesis and analysis of similar compounds.

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- To cite this document: BenchChem. [Spectroscopic Analysis of N-tert-Butylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585828#spectroscopic-data-of-n-tert-butylbenzamide-nmr-ir>]

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